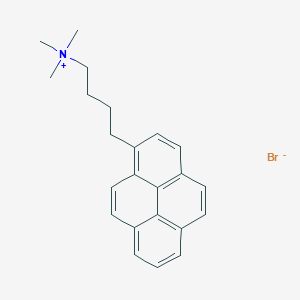
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide: is a chemical compound known for its unique structural properties and applications in various scientific fields. The compound consists of a pyrene moiety attached to a butan-1-aminium group, which is further substituted with three methyl groups. This structure imparts specific photophysical and chemical properties to the compound, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide typically involves the alkylation of pyrene with a suitable alkylating agent. One common method includes the reaction of pyrene with 4-bromobutan-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with trimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Complexation: The compound can form complexes with metal ions, which can be utilized in various applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and halides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Complexation: Metal salts such as copper sulfate and silver nitrate are used to form complexes with the compound.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the pyrene moiety.
Complexation: Metal complexes with distinct photophysical properties.
Applications De Recherche Scientifique
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and electronic devices due to its conductive properties.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide involves its interaction with molecular targets through non-covalent interactions such as π-π stacking, electrostatic interactions, and hydrogen bonding. These interactions enable the compound to bind to specific targets, altering their function and leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium Perchlorate: Similar in structure but with a pyrrole moiety instead of pyrene.
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium chloride: Similar but with a chloride ion instead of bromide.
Uniqueness: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide is unique due to its strong fluorescence and ability to form stable complexes with metal ions. These properties make it particularly valuable in applications requiring high sensitivity and specificity .
Propriétés
Numéro CAS |
81341-11-9 |
|---|---|
Formule moléculaire |
C23H26BrN |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
trimethyl(4-pyren-1-ylbutyl)azanium;bromide |
InChI |
InChI=1S/C23H26N.BrH/c1-24(2,3)16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19;/h6,8-15H,4-5,7,16H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CJWRLOULUGRQCP-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


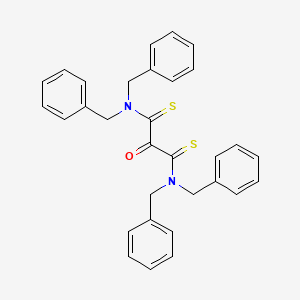
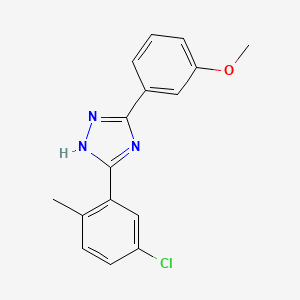

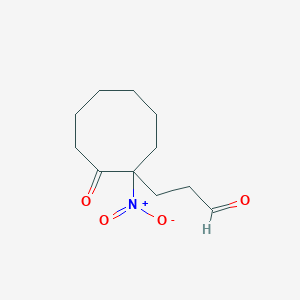

![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)

![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
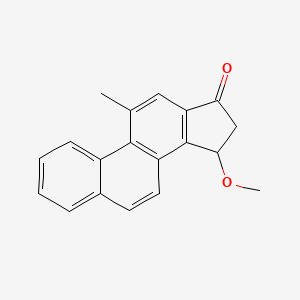
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)

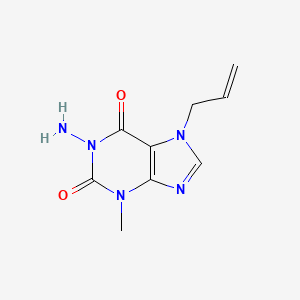
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
